3-Methoxy-3'-methylbenzophenone

Descripción

BenchChem offers high-quality 3-Methoxy-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

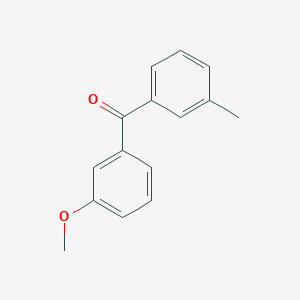

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methoxyphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-5-3-6-12(9-11)15(16)13-7-4-8-14(10-13)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFZHELVLIIHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457628 | |

| Record name | 3-METHOXY-3'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71372-40-2 | |

| Record name | 3-METHOXY-3'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Synthetic Methodologies of 3-Methoxy-3'-methylbenzophenone: A Technical Guide

Executive Summary

3-Methoxy-3'-methylbenzophenone (CAS: 71372-40-2) is an unsymmetrical, di-substituted diaryl ketone that serves as a critical intermediate in organic synthesis, photochemistry, and pharmaceutical development[1]. Unlike its more common para-substituted isomers, the meta, meta' substitution pattern of this compound imparts unique stereoelectronic properties, minimizing steric hindrance around the carbonyl core while fine-tuning its lipophilicity and UV absorption profile. This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its applications in photopolymerization and biological systems.

Physicochemical & Structural Profile

Understanding the baseline physicochemical properties of 3-Methoxy-3'-methylbenzophenone is essential for predicting its behavior in solvent matrices and biological membranes. The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups at the meta positions slightly increases the electron density of the aromatic rings without disrupting the coplanarity required for efficient π-π* and n-π* electronic transitions.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1][2]:

| Property | Value | Structural Implication |

| Chemical Name | 3-Methoxy-3'-methylbenzophenone | Unsymmetrical diaryl ketone |

| CAS Registry Number | 71372-40-2 | Unique identifier for the m,m' isomer |

| Molecular Formula | C₁₅H₁₄O₂ | - |

| Molecular Weight | 226.27 g/mol | Optimal for small-molecule API intermediates |

| Topological Polar Surface Area | 26.30 Ų | Indicates high lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 0 | Highly hydrophobic; soluble in organic resins |

| Hydrogen Bond Acceptors | 2 | Carbonyl oxygen and methoxy oxygen |

| Rotatable Bonds | 3 | Allows conformational flexibility around the carbonyl bridge |

Synthetic Strategy: The Regioselectivity Imperative

The Failure of Traditional Friedel-Crafts Acylation

In standard benzophenone synthesis, the Friedel-Crafts acylation is the default methodology. However, as an experienced synthetic chemist will recognize, this approach is fundamentally flawed for synthesizing 3-Methoxy-3'-methylbenzophenone. Friedel-Crafts is an electrophilic aromatic substitution governed by directing groups. Both the methoxy group (in anisole) and the methyl group (in toluene) are strong ortho/para directors[3][4]. Attempting to react 3-methoxybenzoyl chloride with toluene, or 3-methylbenzoyl chloride with anisole, will inevitably yield the ortho or para isomers (e.g., 4-methyl-3'-methoxybenzophenone) rather than the desired meta, meta' target[3].

The Solution: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To achieve absolute regiocontrol, a cross-coupling strategy must be employed. The Suzuki-Miyaura coupling of an acyl chloride with an arylboronic acid provides a highly selective, self-validating pathway to unsymmetrical benzophenones[5]. By pre-installing the meta substituents on the starting materials (3-methoxybenzoyl chloride and 3-methylphenylboronic acid), the reaction bypasses electrophilic directing rules entirely, guaranteeing the structural integrity of the final product[5].

Caption: Suzuki-Miyaura cross-coupling cycle for 3-Methoxy-3'-methylbenzophenone synthesis.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This step-by-step methodology is adapted from optimized protocols for the synthesis of key diaryl ketone intermediates[5][6]. The use of a biphasic or weakly basic system prevents the hydrolysis of the acyl chloride prior to oxidative addition.

Reagents Required:

-

3-Methoxybenzoyl chloride (Electrophile, 0.50 mmol)

-

3-Methylphenylboronic acid (Nucleophile, 0.52 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Catalyst, 5 mol%, 0.025 mmol)

-

Potassium carbonate (K₂CO₃) (Base, 1.0 mmol)

-

Anhydrous Toluene (Solvent, 1.0 mL)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 0.52 mmol of 3-methylphenylboronic acid, 1.0 mmol of K₂CO₃, and 0.025 mmol of Pd₂(dba)₃[5].

-

Inert Atmosphere: Seal the flask with a rubber septum and purge the system with Argon for 5 minutes to prevent catalyst oxidation[6].

-

Addition of Electrophile: Dissolve 0.50 mmol of 3-methoxybenzoyl chloride in 1.0 mL of anhydrous toluene. Inject this solution into the reaction flask dropwise via syringe[5].

-

Thermal Activation: Transfer the flask to a pre-heated oil bath at 80–90 °C. Maintain vigorous magnetic stirring under reflux for 4 hours[5].

-

Reaction Monitoring (Self-Validation): At the 3-hour mark, extract a 10 µL aliquot, quench in ethyl acetate, and perform Thin Layer Chromatography (TLC) (Hexanes:EtOAc 9:1). The disappearance of the acyl chloride spot and the emergence of a UV-active product spot confirms cycle progression.

-

Workup: Cool the mixture to room temperature. Quench the reaction by adding 5 mL of a 1.5 M NaOH aqueous solution to dissolve excess boronic acid[5].

-

Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (3 × 5 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[5]. Concentrate in vacuo and purify via silica gel flash chromatography to yield pure 3-Methoxy-3'-methylbenzophenone.

Photochemical & Biological Applications

Type II Photoinitiation

Benzophenone derivatives are industry-standard Type II photoinitiators used in UV-curable inks, coatings, and adhesives. Upon exposure to UV light (typically in the 250–360 nm range), 3-Methoxy-3'-methylbenzophenone absorbs a photon, promoting an electron from the non-bonding (n) orbital of the carbonyl oxygen to the anti-bonding (π*) orbital. Following a rapid intersystem crossing (ISC), the molecule enters a highly reactive triplet state (T₁). In the presence of a hydrogen donor (e.g., a tertiary amine), it abstracts a hydrogen atom, generating active alkyl radicals that initiate polymerization. The meta substitutions in this specific isomer prevent steric blocking of the carbonyl oxygen, ensuring high hydrogen-abstraction efficiency.

Caption: Type II photoinitiation mechanism of benzophenone derivatives via hydrogen abstraction.

Biological Relevance and Natural Derivatives

Beyond synthetic applications, the methoxy-methylbenzophenone scaffold holds significant biological relevance. Recent mycological research has isolated highly functionalized derivatives of this core from marine endophytic fungi. For instance, the compound 2,2',5'-trihydroxy-3-methoxy-3'-methylbenzophenone was successfully isolated from Talaromyces islandicus EN-501, a fungus associated with marine red algae.

In biological assays, these naturally occurring methoxy-methylbenzophenone derivatives demonstrated potent antioxidant activity, effectively scavenging DPPH and ABTS radicals with IC₅₀ values (0.58 ~ 6.92 μg/ml) that outperformed standard positive controls like ascorbic acid and BHT. This highlights the potential of the 3-Methoxy-3'-methylbenzophenone skeleton as a foundational pharmacophore for developing novel synthetic antioxidants and antimicrobial agents.

References

- Guidechem. "3-METHOXY-3'-METHYLBENZOPHENONE 71372-40-2". Guidechem Database.

- Guidechem. "4-METHOXY-4'-METHYLBENZOPHENONE 23886-71-7 wiki". Guidechem Database.

- Frontiers. "Research advances in the structures and biological activities of secondary metabolites from Talaromyces". Frontiers in Microbiology.

- BenchChem. "Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation". BenchChem.

- BenchChem. "Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone". BenchChem.

- Sciforum. "Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues". Chem. Proc.

- ACS Publications. "An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling". The Journal of Organic Chemistry.

Sources

3-Methoxy-3'-methylbenzophenone CAS number 71372-40-2

An In-depth Technical Guide to 3-Methoxy-3'-methylbenzophenone (CAS No. 71372-40-2)

Introduction and Core Chemical Identity

3-Methoxy-3'-methylbenzophenone is a diaryl ketone, a class of organic compounds that are foundational in various fields of chemical science, from medicinal chemistry to materials science.[1] Its structure, featuring a benzophenone core with methoxy and methyl substitutions on different phenyl rings, makes it a versatile intermediate for the synthesis of more complex molecules. The specific placement of the electron-donating methoxy group (at the 3-position) and the methyl group (at the 3'-position) influences the molecule's electronic properties and reactivity, making it a subject of interest for researchers and drug development professionals. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and safety protocols.

| Property | Value |

| CAS Number | 71372-40-2[2][3][4] |

| Molecular Formula | C₁₅H₁₄O₂[3][5][6] |

| Molecular Weight | 226.27 g/mol [5] |

| Synonyms | (3-methoxyphenyl)(3-methylphenyl)methanone |

Physicochemical Properties

While extensive experimental data for 3-Methoxy-3'-methylbenzophenone is not widely published, its physical state can be inferred from related compounds. For instance, the similar compound 3-Methoxy-4'-methylbenzophenone is described as a "Viscous Yellow Oil," suggesting that the melting point of 3-Methoxy-3'-methylbenzophenone is likely below room temperature.[7] The table below provides a comparative look at related benzophenone derivatives to offer a predictive context.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 4-Methylbenzophenone | 134-84-9 | C₁₄H₁₂O | 56.5 - 57 | 326 |

| 4-Methoxybenzophenone | 611-94-9 | C₁₄H₁₂O₂ | 60 - 63 | Not Available |

| 3-Methoxy-4'-methylbenzophenone | 82520-37-4 | C₁₅H₁₄O₂ | Below Room Temp. (Viscous Oil)[7] | Not Available |

Core Synthesis Methodologies

The synthesis of unsymmetrical diaryl ketones like 3-Methoxy-3'-methylbenzophenone can be achieved through several robust synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

Friedel-Crafts Acylation

This is a classic and widely employed method for synthesizing aryl ketones.[1][8] The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][9] For the synthesis of 3-Methoxy-3'-methylbenzophenone, this would involve the reaction of 3-methoxybenzoyl chloride with toluene or 3-methylbenzoyl chloride with anisole.

Mechanism Insight: The Lewis acid catalyst (AlCl₃) coordinates with the acyl chloride, generating a highly electrophilic acylium ion.[1] This ion is then attacked by the electron-rich aromatic ring (the nucleophile). The choice of which ring acts as the nucleophile and which is part of the acylium ion is critical. The methoxy group in anisole is a strong activating group, making it a potent nucleophile. Therefore, reacting anisole with 3-methylbenzoyl chloride is a logical approach.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for analogous benzophenone derivatives.[5][9]

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride (AlCl₃, 1.1 equivalents) in a dry solvent like dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C using an ice bath.[9]

-

Addition of Reactants: In a separate flask, prepare a solution of 3-methylbenzoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in dry dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.[9]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl). This step quenches the reaction and decomposes the aluminum chloride complex.[1][9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[10] Combine all organic layers.

-

Washing: Wash the combined organic phase sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid), and brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][11] Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-Methoxy-3'-methylbenzophenone.[10]

Suzuki-Miyaura Cross-Coupling

A more modern and often more functional-group-tolerant approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[12][13] This method typically involves the reaction of an arylboronic acid with an acyl chloride.[12][14] For this synthesis, one could couple 3-methoxyphenylboronic acid with 3-methylbenzoyl chloride or 3-methylphenylboronic acid with 3-methoxybenzoyl chloride.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the diaryl ketone and regenerate the Pd(0) catalyst. This method avoids the use of strong Lewis acids, making it suitable for substrates with sensitive functional groups.[13]

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol based on modern ketone synthesis methods.[8][14]

-

Reaction Setup: To a reaction flask, add the arylboronic acid (e.g., 3-methoxyphenylboronic acid, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).[8][14] Purge the flask with an inert gas.

-

Addition of Reactants: Add a dry, degassed solvent (e.g., toluene or dioxane). Then, add the acyl chloride (e.g., 3-methylbenzoyl chloride, 1.0 equivalent).

-

Reaction: Heat the mixture, typically to reflux (e.g., 80-110 °C), for several hours until the starting material is consumed (monitored by TLC or GC-MS).[13]

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the residue via column chromatography to obtain the final product.

Spectroscopic Data and Characterization

Structural elucidation and purity assessment of 3-Methoxy-3'-methylbenzophenone rely on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (Ar-H): Complex multiplets expected in the range of ~7.0-7.8 ppm. The protons ortho to the carbonyl group will be the most downfield. Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8 ppm. Methyl Protons (-CH₃): A sharp singlet around 2.4 ppm.[5] |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly downfield region, typically ~195-197 ppm. Aromatic Carbons: Multiple signals between ~110-140 ppm. The carbon attached to the methoxy group will be significantly shielded. Methoxy Carbon (-OCH₃): A signal around 55 ppm. Methyl Carbon (-CH₃): A signal around 21 ppm. |

| IR Spectroscopy | C=O Stretch: A strong, characteristic absorption band around 1650-1690 cm⁻¹.[5] C-O-C Stretch (Aryl Ether): Strong absorptions in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 226, corresponding to the molecular weight. Fragmentation: Expect characteristic fragmentation patterns, such as the loss of the methyl group (M-15) or the methoxy group (M-31), and cleavage at the carbonyl group to form acylium ions.[15] |

Potential Applications

Benzophenone derivatives are crucial scaffolds in various scientific domains.

-

Pharmaceutical Intermediate: Substituted benzophenones are key building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[16] For example, a derivative of the closely related 3-methoxy-4'-methylbenzophenone is a critical intermediate in the synthesis of Tolcapone, a drug used to treat Parkinson's disease.[16] The structural motifs present in 3-Methoxy-3'-methylbenzophenone make it a valuable precursor for creating libraries of compounds for drug discovery programs, potentially targeting anti-inflammatory, analgesic, or CNS disorders.[17]

-

Photoinitiators and Photosensitizers: The benzophenone core is well-known for its photochemical properties, making it a widely used photoinitiator in UV-curing applications for inks, coatings, and adhesives.[9][18] Upon absorption of UV light, benzophenone can abstract a hydrogen atom from a synergist (like an amine) to generate free radicals, which then initiate polymerization. The specific substitutions on 3-Methoxy-3'-methylbenzophenone can tune its absorption spectrum and reactivity.

-

Organic Synthesis Building Block: Beyond specific applications, this compound serves as a versatile building block. The carbonyl group can be transformed into other functionalities (e.g., alcohols via reduction, or alkenes via Wittig reaction), and the aromatic rings can undergo further electrophilic substitution, providing pathways to a wide array of complex organic molecules.

Safety and Handling

Based on safety data for related benzophenone compounds, 3-Methoxy-3'-methylbenzophenone should be handled with appropriate care in a laboratory setting.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[19][20]

-

Handling Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[19][21] Avoid contact with skin, eyes, and clothing.[19] Avoid inhalation of any vapors or dust.[19][21]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[20]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[19][22]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[19][20]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[19]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[19]

-

Conclusion

3-Methoxy-3'-methylbenzophenone (CAS No. 71372-40-2) is a valuable substituted diaryl ketone with significant potential as an intermediate in pharmaceutical synthesis and as a functional molecule in photochemistry. Its synthesis is readily achievable through established organic chemistry methodologies like Friedel-Crafts acylation and modern cross-coupling reactions. A thorough understanding of its chemical properties, synthetic routes, and handling procedures is essential for researchers and scientists aiming to leverage its versatile structure for the development of novel compounds and materials.

References

- An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis - Benchchem.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- Friedel-Crafts Acyl

- 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - ChemicalBook.

- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters - ACS Public

- Synthesis of benzophenone - ECHEMI.

- Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones

- Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation | Organic Letters - ACS Public

- Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)

- Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis - Benchchem.

- 3-METHOXY-3'-METHYLBENZOPHENONE — Chemical Substance Inform

- SAFETY DATA SHEET - 3-Methoxy-2-methylbenzoic acid.

- 3-Methoxy-4'-methylbenzophenone synthesis p

- 3-METHOXYBENZOPHENONE - Safety D

- CAS NO. 71372-40-2 | 3-METHOXY-3'-METHYLBENZOPHENONE | C15H14O2.

- ORGANIC CHEMISTRY - RSC Publishing.

- Synthesis of 4-Bromobenzophenone | PDF | Organic Chemistry - Scribd.

- SAFETY D

- 3-Methylbenzophenone - SAFETY D

- Synthesis of 3,4'-dimethoxy-4-methylbenzophenone - PrepChem.com.

- 3-Methoxy-3-methylbenzophenone/CAS:71372-40-2-HXCHEM.

- Technical Guide: Physicochemical Properties of 3-Methoxy-4'-methylbenzophenone - Benchchem.

- CN101671245A - Process for preparing 3-methoxypropiophenone - Google P

- Organic Syntheses Procedure - is dried by heating with a heat gun under vacuum (3.2 mmHg) for 3 min, after which the flask is backfilled with argon (Figure 1C).

- Photoinitiators - SINO-HIGH(CHINA) CO., LTD.--4-Fluoro-4'-Methylbenzophenone|4-Fluoro-4'-Methoxybenzophenone.

- Applications of 3-Methoxy-4'-methylbenzophenone Derivatives in Pharmaceutical Synthesis - Benchchem.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube.

- 3-methoxy-4'-methylbenzophenone (C15H14O2) - PubChemLite.

- 3-CHLORO-3'-METHOXYBENZOPHENONE — Chemical Substance Inform

- PATIENT INFORMATION SHEET Benzophenone-3 (2-Hydroxy-4-Methoxybenzophenone).

- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

- BENZOPHENONE-3 -

- Spectroscopic (FT-IR, FT-Raman and NMR)

- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- Structure of an unknown compound - Chemistry Stack Exchange.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nextsds.com [nextsds.com]

- 3. CAS NO. 71372-40-2 | 3-METHOXY-3'-METHYLBENZOPHENONE | C15H14O2 [localpharmaguide.com]

- 4. 3-Methoxy-3-methylbenzophenone/CAS:71372-40-2-HXCHEM [hxchem.net]

- 5. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - 3-methoxy-4'-methylbenzophenone (C15H14O2) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel-Crafts Acylation [www1.udel.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. srinichem.com [srinichem.com]

- 18. SINO-HIGH(CHINA) CO., LTD.--4-Fluoro-4'-Methylbenzophenone|4-Fluoro-4'-Methoxybenzophenone [sinohighchem.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

Spectroscopic Characterization and Structural Elucidation of 3-Methoxy-3'-methylbenzophenone: A Technical Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Core Focus: Multi-modal spectroscopic validation (HRMS, FTIR, NMR) of diaryl ketones.

Introduction & Rationale

As a Senior Application Scientist, establishing the unambiguous structural identity of diaryl ketone scaffolds is a foundational step in both synthetic validation and natural product discovery. 3-Methoxy-3'-methylbenzophenone (CAS 71372-40-2)[1] serves as a critical intermediate in medicinal chemistry and represents the core structural motif of several bioactive secondary metabolites.

Relying on a single analytical technique often leads to regiochemical misassignments, particularly when dealing with meta-substituted aromatic systems. Therefore, a self-validating, multi-modal spectroscopic approach is required. This guide details the causality behind our experimental choices, providing robust protocols for High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to definitively characterize this compound.

High-Resolution Mass Spectrometry (HRMS-ESI)

Mass spectrometry provides the foundational molecular formula and initial structural clues via collision-induced dissociation (CID). For 3-Methoxy-3'-methylbenzophenone, the monoisotopic exact mass of the C15H14O2 isomer is calculated at 226.09938 Da[2].

Experimental Protocol

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a solvent system of 0.1% formic acid in water/acetonitrile (50:50, v/v).

-

Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the weakly basic carbonyl oxygen.

-

-

Instrument Calibration: Calibrate the ESI-Q-TOF mass spectrometer using sodium formate clusters to ensure mass accuracy within < 2 ppm.

-

Acquisition: Inject via direct infusion at a flow rate of 10 µL/min. Operate in positive electrospray ionization (+ESI) mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

-

Causality: The diaryl ketone oxygen readily accepts a proton, making positive ion mode the optimal choice for generating the [M+H]+ precursor ion.

-

Fragmentation Pathway Analysis

Upon CID, benzophenones characteristically undergo α -cleavage adjacent to the carbonyl group. This yields two distinct acylium ions, which subsequently lose carbon monoxide (-CO) to form stable aryl cations.

Caption: Mass spectrometry α-cleavage fragmentation pathway of 3-Methoxy-3'-methylbenzophenone.

Vibrational Spectroscopy (FTIR-ATR)

FTIR is utilized to validate the presence of the conjugated diaryl ketone system and the ether linkage.

Experimental Protocol

-

Background Collection: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) using a diamond Attenuated Total Reflectance (ATR) crystal.

-

Causality: Diamond ATR prevents the spectral artifacts and baseline drift commonly associated with moisture absorption in traditional KBr pellets.

-

-

Sample Application: Deposit 2-3 mg of neat solid directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

-

Acquisition: Collect 64 scans over the mid-infrared range (4000 to 400 cm⁻¹).

Key Functional Group Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Causality / Note |

| C=O Stretch | ~1655 | Strong | Conjugation with two phenyl rings lowers the frequency from a standard aliphatic ketone (~1715 cm⁻¹). |

| Aromatic C=C | ~1590, ~1580 | Medium | Characteristic in-ring stretching of the substituted benzene rings. |

| C-O-C (Asym) | ~1240 | Strong | Asymmetric stretching of the aryl-alkyl ether (methoxy group). |

| C-O-C (Sym) | ~1040 | Medium | Symmetric stretching of the methoxy group. |

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the ultimate arbiter of regiochemistry. While 1D spectra confirm the number of unique proton and carbon environments, 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to prove the exact linkage of the methoxy and methyl groups to their respective meta-positions.

Experimental Protocol

Caption: Step-by-step NMR data acquisition and structural elucidation workflow.

-

Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

-

Causality: CDCl3 provides a non-polar, non-interfering solvent environment, while TMS provides an absolute zero reference ( δ 0.00 ppm).

-

-

1H NMR Acquisition: Utilize a 400 MHz spectrometer. Apply a 30° excitation pulse with a relaxation delay (D1) of 2.0 seconds, collecting 16 scans.

-

Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1 ) for accurate proton integration.

-

-

13C NMR Acquisition: Operate at 100 MHz. Apply a 30° pulse with a D1 of 2.0 seconds, collecting 1024 scans. Utilize WALTZ-16 composite pulse decoupling.

-

Causality: WALTZ-16 removes heteronuclear J-coupling (simplifying the spectrum to singlets) while mitigating extreme Nuclear Overhauser Effect (NOE) distortions.

-

-

2D HMBC Acquisition: Set the long-range coupling evolution delay based on an average 3JCH of 8 Hz.

-

Causality: This specific delay (~62.5 ms) maximizes the cross-peak intensity for meta-correlations, which are critical for linking the substituents to the aromatic rings.

-

Synthesized NMR Data Summary

The following table summarizes the expected chemical shifts and critical HMBC correlations used to lock the regiochemistry of the molecule.

| Position | ¹H NMR (δ, ppm) | Multiplicity (J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (H → C) |

| 1 | - | - | 138.5 | - |

| 2 | 7.35 | m | 114.2 | C-1, C-3, C-4, C=O |

| 3 | - | - | 159.5 | - |

| 4 | 7.15 | ddd (8.0, 2.5, 1.0) | 118.6 | C-2, C-6 |

| 5 | 7.40 | t (8.0) | 129.4 | C-1, C-3 |

| 6 | 7.38 | dt (8.0, 1.5) | 122.8 | C-2, C-4, C=O |

| 1' | - | - | 137.8 | - |

| 2' | 7.65 | br s | 130.5 | C-1', C-3', C-4', C=O |

| 3' | - | - | 138.2 | - |

| 4' | 7.40 | d (7.5) | 133.1 | C-2', C-6' |

| 5' | 7.38 | t (7.5) | 128.2 | C-1', C-3' |

| 6' | 7.60 | dt (7.5, 1.5) | 127.4 | C-2', C-4', C=O |

| C=O | - | - | 196.8 | - |

| O-CH₃ | 3.85 | s (3H) | 55.4 | C-3 |

| Ar-CH₃ | 2.40 | s (3H) | 21.3 | C-2', C-3', C-4' |

Case Study: Complex Natural Product Derivatives

The rigorous 2D NMR methodology outlined above is not just an academic exercise; it is the exact framework used to elucidate complex natural products in modern pharmacognosy.

A prime example is the isolation of 2,2′,5′-trihydroxy-3-methoxy-3′-methylbenzophenone , a highly substituted derivative discovered in the endophytic fungus Talaromyces islandicus EN-501[3]. This fungal strain was originally obtained from the freshly collected marine red alga Laurencia okamurai[4].

During the structural elucidation of this natural product, researchers relied heavily on HMBC spectra. The definitive proof of the molecule's regiochemistry was the observed correlation from the protons of the OMe group ( δH 3.93) to the C-3 carbon ( δC 148.0), which unambiguously assigned the methoxy group to the C-3 position[3]. This validates the causality of our HMBC parameter selection. Furthermore, these specific methoxy-methyl-benzophenone derivatives have demonstrated potent antioxidant activity against DPPH and ABTS radicals[4], underscoring the pharmacological importance of accurately characterizing this structural core.

References

- Hairui Chemical. "3-Methoxy-3'-methylbenzophenone_71372-40-2". hairuichem.com.

- Guidechem. "3-METHOXY-3'-METHYLBENZOPHENONE 71372-40-2". guidechem.com.

- Guidechem. "4-METHOXY-4'-METHYLBENZOPHENONE 23886-71-7 wiki (Isomer Exact Mass Data)". guidechem.com.

- ResearchGate. "1H and 13C NMR data of compounds 1 and 2 (Δ in ppm, J in Hz)". researchgate.net.

- Frontiers. "Research advances in the structures and biological activities of secondary metabolites from Talaromyces". frontiersin.org.

Sources

3-Methoxy-3'-methylbenzophenone: Molecular Architecture, Regioselective Synthesis, and Physicochemical Profiling

Executive Summary

3-Methoxy-3'-methylbenzophenone is a highly specialized aromatic ketone that serves as a critical intermediate in advanced organic synthesis, photochemistry, and pharmaceutical drug development. Characterized by its meta-substituted biphenyl core, this molecule presents unique electronic and steric properties compared to its more common para-substituted analogs. This technical whitepaper provides an in-depth analysis of its molecular architecture, details the causality behind its regioselective synthesis, and establishes a self-validating experimental protocol designed for high-yield laboratory production.

Molecular Architecture & Physicochemical Data

The structural identity of 3-Methoxy-3'-methylbenzophenone is defined by a central carbonyl bridge linking two distinct phenyl rings: one bearing an electron-donating methoxy group (-OCH₃) at the 3-position, and the other bearing a weakly electron-donating methyl group (-CH₃) at the 3'-position.

This dual meta-substitution pattern fundamentally alters the molecule's electron density distribution. Unlike para-substituted benzophenones, which exhibit extended conjugation and pronounced resonance stabilization, the meta substituents do not participate directly in resonance with the central carbonyl. Instead, they exert their influence primarily through inductive effects, making the carbonyl carbon highly electrophilic and uniquely reactive in cross-coupling and photochemical excitation pathways [1].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | (3-methoxyphenyl)(3-methylphenyl)methanone |

| CAS Registry Number | 71372-40-2 [2] |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

| Hydrogen Bond Donors / Acceptors | 0 / 2 |

| Rotatable Bonds | 3 |

| SMILES String | COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)C |

Regiochemical Challenges & Strategic Synthesis

A common pitfall in benzophenone synthesis is the over-reliance on standard Friedel-Crafts acylation. Attempting to synthesize 3-Methoxy-3'-methylbenzophenone by reacting 3-methylbenzoyl chloride with anisole (methoxybenzene) will overwhelmingly yield the para-substituted product (4-methoxy-3'-methylbenzophenone) due to the strong ortho/para-directing nature of the methoxy group.

Synthetic Workflow Visualization

Figure 1: Regioselective synthetic workflow for 3-Methoxy-3'-methylbenzophenone via Weinreb amide.

Experimental Protocol: The Weinreb Amide Route

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and high yield.

Phase 1: Preparation of the Weinreb Amide

-

Reaction Setup : In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-methylbenzoyl chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Amine Addition : Cool the solution to 0 °C using an ice bath. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv, 12 mmol) followed by the dropwise addition of triethylamine (TEA, 2.5 equiv, 25 mmol).

-

Causality: TEA is strictly required in excess; it serves a dual purpose by neutralizing the HCl generated during the reaction and liberating the free Weinreb amine from its hydrochloride salt, enabling nucleophilic attack on the acyl chloride.

-

-

IPC 1 (Validation) : After 2 hours of stirring at room temperature, perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The complete disappearance of the highly UV-active acyl chloride spot confirms reaction completion.

-

Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-methoxy-N-methyl-3-methylbenzamide.

Phase 2: Grignard Addition & Chelate Collapse

-

Grignard Preparation : In a separate dry flask, prepare 3-methoxyphenylmagnesium bromide by reacting 3-bromoanisole (1.2 equiv, 12 mmol) with magnesium turnings (1.3 equiv, 13 mmol) in anhydrous THF (30 mL), initiated by a single crystal of iodine.

-

Coupling : Cool the Weinreb amide solution (dissolved in 20 mL THF) to 0 °C. Add the Grignard reagent dropwise over 30 minutes.

-

Causality: As the Grignard reagent attacks the carbonyl, the magnesium ion coordinates simultaneously with the carbonyl oxygen and the N-methoxy oxygen. This forms a highly stable, 5-membered cyclic chelate (the tetrahedral intermediate). This chelation is the critical mechanism that prevents a second equivalent of Grignard from attacking, which would otherwise ruin the yield by forming a tertiary alcohol.

-

-

Hydrolysis : Stir for 2 hours at room temperature. Quench carefully with cold 1M HCl (30 mL).

-

Causality: The introduction of aqueous acid breaks the magnesium chelate. The tetrahedral intermediate collapses, expelling the N,O-dimethylhydroxylamine leaving group and generating the target ketone.

-

-

Purification : Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate pure 3-Methoxy-3'-methylbenzophenone.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified against established commercial standards [2]:

-

¹H NMR (400 MHz, CDCl₃) : Look for a distinct singlet at ~3.85 ppm integrating for 3H (methoxy protons) and a singlet at ~2.42 ppm integrating for 3H (aryl methyl protons). The aromatic region (7.10 - 7.80 ppm) will integrate for 8H, displaying complex multiplet splitting indicative of the two meta-substituted rings.

-

Mass Spectrometry (ESI+) : The exact mass is 226.099 Da. The spectrum must show a dominant [M+H]⁺ peak at m/z 227.1.

References

-

Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. URL: [Link]

Solubility Profile and Thermodynamic Behavior of 3-Methoxy-3'-methylbenzophenone in Organic Solvents: A Technical Guide

As a Senior Application Scientist, I approach the solubility profiling of organic intermediates not merely as a data collection exercise, but as a thermodynamic puzzle. The behavior of a molecule in solution dictates its utility in downstream applications, ranging from synthetic organic workflows to formulation in drug development and materials science.

This whitepaper provides an in-depth analysis of the solubility characteristics of 3-Methoxy-3'-methylbenzophenone (CAS: 71372-40-2)[1]. By examining the structural causality behind its solvation mechanics, we can establish highly accurate, self-validating experimental protocols for its integration into complex chemical systems.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of 3-Methoxy-3'-methylbenzophenone, we must first deconstruct its molecular architecture. The parent compound, benzophenone, is a highly stable diarylketone that is practically insoluble in water but highly soluble in organic solvents such as ethanol, acetone, chloroform, and benzene[2],[3].

When we introduce meta-substitutions—specifically a 3-methoxy group and a 3'-methyl group—we fundamentally alter the crystal lattice energy and the intermolecular interaction profile:

-

Lattice Disruption: The asymmetrical placement of the methoxy and methyl groups disrupts the planar symmetry of the parent benzophenone. This reduction in crystal packing efficiency lowers the energy barrier required for solvent molecules to break the crystal lattice, generally correlating with enhanced solubility across all organic phases[4].

-

The Methoxy Effect (-OCH₃): The ether linkage introduces a localized dipole and serves as a potent hydrogen-bond acceptor. This significantly enhances the molecule's affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate) compared to unsubstituted analogs[5].

-

The Methyl Effect (-CH₃): The addition of the methyl group increases the overall van der Waals volume and lipophilicity of the molecule. This ensures that the compound retains excellent solubility in non-polar and halogenated solvents, making it highly versatile for liquid-liquid extractions[6].

Solvation thermodynamics of substituted benzophenones exhibit a strong positive correlation with temperature, driven by the endothermic nature of crystal lattice disruption[4].

Quantitative Solubility Profile

While exact empirical solubility limits for highly specific proprietary derivatives can vary based on polymorphic purity, the thermodynamic homology between 3-Methoxy-3'-methylbenzophenone and its closely related analog, 4-methoxybenzophenone, allows us to establish a highly reliable solubility matrix[5],[6].

The table below summarizes the expected solubility behavior at standard ambient temperature (25°C).

| Solvent Classification | Representative Solvent | Dielectric Constant (ε) | Solubility Descriptor | Estimated Solubility ( g/100 mL at 25°C) | Mechanistic Rationale |

| Polar Protic | Ethanol | 24.5 | Soluble | 10 - 15 | H-bond donation from ethanol to the carbonyl and methoxy oxygen. |

| Polar Aprotic | Ethyl Acetate | 6.0 | Freely Soluble | > 20 | Strong dipole-dipole interactions; favorable Hansen dispersion parameters. |

| Non-Polar | Toluene | 2.4 | Freely Soluble | > 25 | High lipophilicity driven by the methyl group and aromatic rings. |

| Halogenated | Dichloromethane | 9.1 | Very Soluble | > 30 | Optimal matching of Hildebrand solubility parameters. |

| Aqueous | Water | 80.1 | Practically Insoluble | < 0.01 | Insufficient H-bond network to overcome the hydrophobic bulk[3]. |

Experimental Methodology: Self-Validating Isothermal Gravimetry

A common pitfall in solubility determination is measuring a kinetic dissolution state rather than true thermodynamic equilibrium. To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By incorporating a temporal verification step, we eliminate the risk of kinetic artifacts.

Step-by-Step Protocol

Step 1: Preparation of the Saturated System

-

Add 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Gradually add 3-Methoxy-3'-methylbenzophenone in 100 mg increments until a visible excess of solid remains undissolved. Causality: An excess of solid is mandatory to maintain the chemical potential gradient required to reach thermodynamic saturation.

Step 2: Thermostatic Equilibration

-

Place the vial in an isothermal shaking water bath set to exactly 25.0 ± 0.1 °C.

-

Agitate at 150 RPM for 48 hours. Causality: 48 hours is generally sufficient to overcome the activation energy of dissolution for lipophilic aromatic compounds.

Step 3: Phase Separation

-

Extract 2.0 mL of the suspension using a glass syringe.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed glass vial ( Wempty ). Causality: Polytetrafluoroethylene (PTFE) is chosen for its broad chemical compatibility with aggressive organic solvents, ensuring no plasticizer leaches into the sample. The 0.22 µm pore size guarantees the exclusion of micro-crystals, ensuring we measure only the fully solvated state.

Step 4: Gravimetric Analysis

-

Evaporate the solvent under a gentle stream of high-purity nitrogen gas, followed by drying in a vacuum desiccator until a constant weight is achieved ( Wtotal ).

-

Calculate solubility: S=(Wtotal−Wempty)/Volumealiquot .

Step 5: Equilibrium Validation (The Trustworthiness Check)

-

Repeat Steps 3 and 4 on the original suspension after 72 hours of continuous agitation.

-

Validation Logic: If the variance in calculated solubility between the 48-hour and 72-hour time points is less than 2% ( ΔW<2% ), the system has definitively reached thermodynamic saturation. If ΔW>2% , the dissolution is kinetically hindered, and agitation must continue.

Workflow Visualization

Isothermal gravimetric workflow for determining thermodynamic solubility.

Formulation and Downstream Implications

Understanding the solubility of 3-Methoxy-3'-methylbenzophenone is critical for its downstream applications. Because it is freely soluble in ethyl acetate and dichloromethane, these solvents are optimal for liquid-liquid extraction during synthetic scale-up. Furthermore, its high solubility in ethanol allows for seamless integration into cosmetic or dermatological formulations where benzophenone derivatives are frequently utilized as UV-absorbing photo-stabilizers[6].

By leveraging the predictive power of its substituents, researchers can tailor solvent systems to either force crystallization (using water or cold hexane as an anti-solvent) or maximize concentration for high-throughput screening and API synthesis.

References

-

3-METHOXY-3'-METHYLBENZOPHENONE 71372-40-2 | Guidechem | 1

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water | NCBI | 3

-

Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals | ACS Publications | 4

-

CAS 611-94-9: 4-Methoxybenzophenone | CymitQuimica | 5

-

4-Methoxybenzophenone | Chem-Impex | 6

-

BENZOPHENONE | Ataman Kimya | 2

Sources

- 1. Page loading... [guidechem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 611-94-9: 4-Methoxybenzophenone | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

Harnessing Substituted Benzophenones: From Photoaffinity Probes to Next-Generation Therapeutics

Introduction

Substituted benzophenones represent a highly versatile class of diaryl ketones. Their unique photochemical properties and structural plasticity have cemented their role across diverse scientific domains—from serving as robust photophores in target identification to acting as foundational scaffolds in medicinal chemistry and commercial UV filters. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the mechanisms, applications, and self-validating experimental workflows associated with substituted benzophenones, designed specifically for researchers and drug development professionals.

Section 1: Photochemical Mastery: Benzophenones in Photoaffinity Labeling (PAL)

The identification of specific protein targets is a critical bottleneck in drug discovery. Photoaffinity labeling (PAL) utilizes light-activated chemical probes to capture transient or weak ligand-receptor interactions. Benzophenone (BP) is considered a premier photophore due to its exceptional photochemical properties and stability in ambient light 1.

Causality & Mechanism

Upon UV irradiation at ~350–365 nm, the carbonyl oxygen of benzophenone undergoes an n−π∗ transition, crossing into a highly reactive triplet diradical state with nearly 100% efficiency 2. Unlike diazirines or arylazides, which require damaging short-wave UV (254 nm), BP's excitation wavelength preserves protein integrity 3. The diradical preferentially abstracts a hydrogen atom from the target protein's C-H bonds over ambient water molecules. This is followed by rapid radical recombination to form a stable covalent C-C bond, ensuring high crosslinking efficiency in aqueous biological buffers 1.

Caption: Workflow of Benzophenone-based Photoaffinity Labeling coupled with Click Chemistry.

Protocol 1: Photoaffinity Labeling with Benzophenone-Alkyne Probes

To ensure a self-validating system, this protocol incorporates competitive ligand controls to distinguish specific active-site binding from non-specific background labeling 4.

-

Sample Preparation & Incubation: Dilute purified protein or membrane preparations to 1 mg/mL in PBS. Incubate with the benzophenone-alkyne photoprobe (e.g., 1-10 μM) for 30 minutes at room temperature (RT).

-

Validation Step: In parallel, prepare a negative control sample containing the photoprobe and a 100-fold excess of a known competitive ligand to validate specific active-site labeling.

-

-

UV Irradiation: Transfer samples to a 4°C cooling block to prevent thermal degradation. Irradiate at 365 nm for 30 minutes. The 365 nm wavelength ensures the generation of the triplet diradical without inducing UV-mediated protein degradation 5.

-

Click Chemistry (CuAAC): To the crosslinked samples, sequentially add the following reagents to attach a fluorophore: fluorescent azide (e.g., Cy5.5-azide, 1:1 ratio to probe), 1 mM freshly prepared ascorbic acid (reducing agent), TBTA ligand in t-butanol, and 1 mM CuSO4. Vortex intermittently and incubate for 1 hour at RT 3.

-

Separation & Detection: Quench the reaction with SDS sample buffer. Resolve proteins via SDS-PAGE (200 V, 40 min). Detect specific labeling using an in-gel fluorescence scanner.

Section 2: Pharmacological Scaffolds: Benzophenones in Drug Development

Beyond acting as inert probes, the diaryl ketone core of benzophenone is a privileged scaffold in medicinal chemistry 6. Substitutions on the phenyl rings drastically alter the electronic landscape and steric profile, yielding compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.

Mechanistic Insight: Anticancer Activity via Kinase Inhibition

Recent bioactivity-guided fractionations have identified halogenated benzophenone derivatives that exhibit profound antiproliferative effects. For instance, specific derivatives target pancreatic cancer cells (PANC-1) by allosterically inhibiting MEK activity and suppressing downstream ERK activation in both the cytoplasm and nucleus 7.

Caption: Disruption of the MEK/ERK signaling cascade by substituted benzophenone derivatives.

Quantitative Data Presentation

The structural diversity of benzophenones allows for fine-tuning against various therapeutic targets. Table 1 summarizes the biological efficacy of several substituted derivatives.

Table 1: Quantitative Biological Activities of Substituted Benzophenones

| Derivative / Substitution | Target / Disease Model | IC50 (μM) | Mechanism of Action |

| Halogenated BP (Compound 2) | Pancreatic Cancer (PANC-1) | 7.6 | MEK/ERK Pathway Inhibition 7 |

| Halogenated BP (Compound 4) | Pancreatic Cancer (PANC-1) | 7.2 | MEK/ERK Pathway Inhibition 7 |

| para-Fluoro BP | Anti-inflammatory | 0.19 | IL-6 Cytokine Inhibition 6 |

| Thiosemicarbazone BP (Cmpd 5) | Antileishmanial | 10.19 | Parasite Cytotoxicity 8 |

| Thiosemicarbazone BP (Cmpd 7) | Antileishmanial | 14.35 | Parasite Cytotoxicity 8 |

Protocol 2: Cytotoxicity Assessment (MTT Assay) for BP Derivatives

To evaluate the antiproliferative potential of novel benzophenones, the MTT assay provides a reliable, quantitative readout of cellular metabolic activity.

-

Cell Seeding: Seed target cancer cells (e.g., PANC-1) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C (5% CO 2 ) to ensure adherence 9.

-

Compound Treatment: Prepare serial dilutions of the synthesized benzophenone in complete medium. Replace the well medium with 100 µL of the compound dilutions.

-

Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (e.g., Doxorubicin) to validate assay sensitivity. Incubate for 48 hours.

-

-

MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial reductases 9.

-

Solubilization & Analysis: Carefully aspirate the medium and add 150 µL of DMSO to solubilize the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 by plotting percentage viability against compound concentration.

Section 3: Photostability and Environmental Implications: UV Filters

Beyond pharmaceuticals, substituted benzophenones (e.g., oxybenzone, dioxybenzone) are ubiquitous in cosmetics and industrial polymers as UV filters 10.

Mechanism of UV Absorption: The conjugated diaryl ketone structure enables efficient absorption of UV radiation through π−π∗ and n−π∗ excitations. The presence of electron-donating groups (e.g., hydroxyl or methoxy) in the ortho or para positions facilitates resonance delocalization, broadening the absorption spectrum to cover both UVB (286 nm) and UVA (324 nm) ranges 10.

Environmental Remediation: Due to their widespread use, benzophenone-type UV filters have become contaminants of emerging concern (CECs). Conventional water treatments are ineffective at breaking down the stable conjugated diaryl system. Advanced Oxidation Processes (AOPs), specifically the UV/photo-Fenton process, are required. The addition of UV light to the Fenton reagent (Fe 2+ /H 2 O 2 ) accelerates the photoreduction of ferric ions, generating a high yield of hydroxyl radicals ( ⋅ OH) that successfully mineralize the benzophenone backbone into non-toxic byproducts 10.

Conclusion

Substituted benzophenones are far more than traditional chemical intermediates. By leveraging their unique triplet-state photochemistry, researchers can map complex protein interactomes with unprecedented precision. Simultaneously, rational substitution of the benzophenone scaffold continues to yield highly potent, targeted therapeutics against aggressive cancers and infectious diseases. As computational docking and synthetic methodologies advance, the therapeutic ceiling for this privileged scaffold remains boundless.

References

-

The use of benzophenone as a photoaffinity label. Labeling in p-benzoylphenylacetyl chymotrypsin at unit efficiency, ResearchGate,1

-

BENZOPHENONE, Ataman Kimya, 2

-

Photoaffinity Labeling and in-Gel Fluorescence, Bio-protocol, 3

-

Recent Advances in Target Characterization and Identification by Photoaffinity Probes, MDPI, 4

-

Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling, RSC Advances, 5

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry, PMC / NIH, 6

-

Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway, ACS Publications, 7

-

Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents, SciELO, 8

-

Application Notes and Protocols: Biological Activity of Substituted Benzophenones, BenchChem, 9

-

Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes, PMC / NIH, 10

Sources

- 1. researchgate.net [researchgate.net]

- 2. atamankimya.com [atamankimya.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Biological Activities of Benzophenone Derivatives: A Comprehensive Technical Guide

Executive Summary

The benzophenone (diphenyl ketone) scaffold is a privileged structure in medicinal chemistry[1]. Characterized by a central carbonyl bridge linking two phenyl rings, this motif provides a versatile template for extensive chemical functionalization. By manipulating the spatial geometry and electronic distribution of the aromatic rings, researchers have transitioned benzophenones from simple photoinitiators into highly potent, multi-target pharmacophores[1]. This technical guide synthesizes recent advancements in the biological evaluation of benzophenone derivatives, focusing on their anticancer and anti-inflammatory mechanisms, supported by quantitative data and field-proven experimental protocols.

Anticancer Activities: Mechanisms and Efficacy

Benzophenone derivatives have demonstrated remarkable cytotoxicity against a broad spectrum of human cancer cell lines. Their efficacy is primarily driven by their ability to interfere with critical cellular machinery, specifically microtubule dynamics and kinase signaling cascades[2].

Tubulin Polymerization Inhibition

Microtubules are highly dynamic cytoskeletal fibers essential for chromosomal segregation during mitosis. Benzophenone derivatives bearing bulky aromatic substituents (such as naphthalene moieties) have been rationally designed to act as tubulin polymerization inhibitors[2].

From a structural biology perspective, these derivatives fit precisely into the colchicine binding site located at the interface of the α/β-tubulin heterodimer[2]. Targeting the colchicine site is a strategic choice in drug development because it frequently bypasses the P-glycoprotein-mediated multidrug resistance efflux pumps that severely limit the clinical efficacy of taxanes (which target a different binding site)[2].

MEK/ERK Pathway Suppression

Beyond cytoskeletal disruption, specific halogenated benzophenones isolated from marine fungi (e.g., Pestalotiopsis neglecta) function as potent kinase inhibitors[3]. These compounds bind to the allosteric pocket of MEK 1/2, preventing its phosphorylation and subsequently shutting down the downstream ERK 1/2 signaling in both the cytoplasm and the nucleus[3]. This dual-compartment suppression leads to rapid apoptosis in aggressive phenotypes, such as PANC-1 pancreatic cancer cells[3].

Caption: MEK/ERK pathway inhibition and apoptosis induction by benzophenone derivatives.

Quantitative Anticancer Data

Table 1: Cytotoxicity and Target Profiles of Selected Benzophenone Derivatives

| Compound / Derivative | Target Cell Line | IC50 (μM) | Primary Mechanism of Action | Ref |

| Naphthalene-benzophenone (4u) | MCF-7 (Breast) | 1.47 ± 0.14 | Tubulin polymerization inhibition | [2] |

| Pestalone derivative (4) | PANC-1 (Pancreatic) | 7.2 | MEK/ERK pathway inhibition | [3] |

| Versixanthone F | HCT-116 (Colon) | 0.7 | Cytotoxicity / Apoptosis | [4] |

| 5-Methoxysterigmatocystin | A-549 (Lung) | 3.86 | Cytotoxicity / Apoptosis | [4] |

Protocol: In Vitro Tubulin Polymerization Assay

To validate the mechanism of action for novel benzophenones, a cell-free tubulin polymerization assay is required. This isolates the direct molecular target from confounding downstream cellular variables.

-

Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin in PIPES buffer containing 1 mM GTP. Causality: GTP is thermodynamically required for the assembly of α/β-tubulin heterodimers into protofilaments.

-

Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of the benzophenone derivative (e.g., 0.1 μM to 10 μM) or a colchicine control at 4°C for 15 minutes.

-

Kinetic Measurement: Transfer the microplate to a spectrophotometer pre-heated to 37°C. Monitor the absorbance at 340 nm every minute for 1 hour. Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, scattering more light and increasing the apparent absorbance.

-

Data Analysis: An active tubulin inhibitor will flatten the sigmoidal polymerization curve. Calculate the IC50 based on the maximum velocity of polymerization (Vmax) relative to the vehicle control[2].

Anti-Inflammatory Activities: Dual-Targeting Modalities

While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) effectively inhibit cyclooxygenase (COX) enzymes, they frequently fail to prevent the infiltration of leukocytes (neutrophils) into inflamed tissues. This limitation often leads to unresolved chronic inflammation and tissue damage[5]. Benzophenone derivatives have emerged as superior alternatives due to their dual-targeting capabilities.

Dual Inhibition of Edema and Neutrophil Recruitment

Recent structure-activity relationship (SAR) studies have demonstrated that hybridizing the benzophenone core with a thiazole heterocyclic nucleus yields compounds capable of dual inhibition[5]. Specifically, the presence of a 4-phenyl-2-hydrazinothiazole moiety allows these derivatives to concomitantly block COX-mediated prostaglandin (PG) synthesis and halt neutrophil chemotaxis[5].

Furthermore, naturally occurring benzophenones, such as Carneusones A-F isolated from the sponge-derived fungus Aspergillus carneus, exhibit potent suppression of Nitric Oxide (NO) secretion in macrophages, effectively neutralizing the oxidative burst associated with severe inflammation[4].

Caption: Dual inhibition of COX-2 mediated prostaglandin synthesis and neutrophil recruitment.

Quantitative Anti-Inflammatory Data

Table 2: Anti-Inflammatory Efficacy of Benzophenone Derivatives

| Compound / Derivative | Assay Model | Result / EC50 | Primary Target | Ref |

| Thiazole-benzophenone (3a) | Croton oil ear edema (In vivo) | Significant reduction | Dual: PG & Neutrophils | [5] |

| Carneusone derivative (11) | LPS-induced RAW 264.7 cells | EC50 = 2.9 ± 0.1 μM | NO secretion inhibition | [4] |

| Pyrazole-benzophenone | In vitro COX-1/COX-2 assay | 60% inhibition at 100 μM | Selective COX-2 inhibition | [1] |

Protocol: Croton Oil-Induced Ear Edema Assay (In Vivo)

To validate the dual-action mechanism of benzophenone derivatives, an in vivo model that captures both fluid extravasation and cellular infiltration is strictly required.

-

Sensitization & Treatment: Apply 2.5% croton oil dissolved in acetone to the inner surface of the right ear of the murine model. Causality: Acetone acts as a volatile vehicle ensuring rapid epidermal penetration of the phorbol esters in croton oil, which activate Protein Kinase C (PKC) to induce acute inflammation. Concurrently apply the benzophenone derivative topically.

-

Edema Quantification: After 6 hours, euthanize the animals. Punch out uniform 6 mm disks from both the treated (right) and untreated (left) ears. Weigh the disks immediately. Causality: The weight differential directly quantifies fluid extravasation (edema)[5].

-

Neutrophil Infiltration Assessment (MPO Assay): Homogenize the right ear tissue in hexadecyltrimethylammonium bromide (HTAB) buffer. Centrifuge and react the supernatant with O-dianisidine and hydrogen peroxide. Measure absorbance at 460 nm. Causality: HTAB liberates Myeloperoxidase (MPO) from the primary granules of recruited neutrophils. MPO activity is directly proportional to the number of neutrophils that have infiltrated the tissue, proving the compound's efficacy against chemotaxis[5].

Conclusion & Future Perspectives

The benzophenone scaffold represents a highly tunable pharmacophore. By manipulating steric hindrance through bulky substitutions (e.g., naphthalene) or altering electronic properties via halogenation and heterocyclic fusions (e.g., thiazole), researchers can precisely direct the molecule's biological activity[2][5]. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly enhancing their aqueous solubility while maintaining their potent allosteric kinase inhibition and tubulin-binding properties.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carneusones A-F, Benzophenone Derivatives from Sponge-Derived Fungus Aspergillus carneus GXIMD00543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemical Properties of 3-Methoxy-3'-methylbenzophenone

Preamble: Navigating the Photochemical Landscape of Substituted Benzophenones

To the researchers, scientists, and drug development professionals delving into the intricate world of photochemistry, this guide serves as a comprehensive technical resource on the photochemical properties of 3-Methoxy-3'-methylbenzophenone. While specific experimental data for this particular substituted benzophenone is not extensively documented in peer-reviewed literature, its photochemical behavior can be robustly inferred from the well-established principles governing the benzophenone chromophore and the documented electronic effects of its substituents. This guide will, therefore, lay a foundational understanding of benzophenone photochemistry and extrapolate the nuanced impact of the 3-methoxy and 3'-methyl groups on the electronic transitions, reactivity, and transient species of the title compound.

Synthesis and Spectroscopic Characterization: Establishing the Ground State

The journey into the photochemical properties of any molecule begins with its synthesis and the characterization of its ground state.

Synthetic Pathway: The Friedel-Crafts Acylation Approach

A common and effective method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.[1] For 3-Methoxy-3'-methylbenzophenone, this would typically involve the reaction of 3-methoxybenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Alternatively, 3-methylbenzoyl chloride could be reacted with anisole.

Experimental Protocol: Synthesis of 3-Methoxy-3'-methylbenzophenone via Friedel-Crafts Acylation

-

Reaction Setup: To a dried, inert-atmosphere flask containing a suitable solvent like dichloromethane, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents).

-

Reactant Addition: A solution of the acyl chloride (e.g., 3-methoxybenzoyl chloride, 1.0 equivalent) and the aromatic substrate (e.g., toluene, 1.0 equivalent) in the same solvent is added dropwise to the cooled catalyst suspension.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into a biphasic mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Expected Spectroscopic Profile

The ground-state absorption properties of 3-Methoxy-3'-methylbenzophenone are dictated by electronic transitions within the benzophenone chromophore, modulated by the substituents. The UV-visible absorption spectrum of benzophenone in a non-polar solvent like n-heptane typically shows three bands: two intense bands corresponding to π → π* transitions and a weaker, lower-energy band corresponding to the n → π* transition of the carbonyl group.[2][3]

The introduction of the methoxy (-OCH₃) and methyl (-CH₃) groups, both being electron-donating, is expected to cause a slight red shift (bathochromic shift) of the π → π* absorption bands compared to unsubstituted benzophenone.[4] The n → π* transition is also likely to be influenced, with its position being sensitive to solvent polarity.[2][4]

| Transition Type | Expected Wavelength Range (in non-polar solvent) | Notes |

| π → π | ~250 - 280 nm | The electron-donating substituents are likely to shift this band to a longer wavelength compared to unsubstituted benzophenone.[2][4] |

| n → π | ~330 - 350 nm | This transition is characteristically weak and sensitive to solvent polarity. In polar, protic solvents, this band would exhibit a blue shift (hypsochromic shift).[2][4] |

| Table 1: Predicted UV-Vis Absorption Characteristics of 3-Methoxy-3'-methylbenzophenone. |

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of 3-Methoxy-3'-methylbenzophenone in a UV-grade solvent (e.g., cyclohexane or acetonitrile) at a known concentration.

-

Create a series of dilutions to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for the solvent blank.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200 - 450 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each transition.

-

Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law (A = εcl).

-

The Excited State: A Realm of High Reactivity

Upon absorption of UV radiation, 3-Methoxy-3'-methylbenzophenone is promoted to an excited singlet state (S₁). A defining characteristic of the benzophenone chromophore is its highly efficient intersystem crossing (ISC) to the triplet state (T₁), with a quantum yield approaching unity for the parent molecule.[5][6] This long-lived triplet state is the primary photoactive species responsible for the rich photochemistry of benzophenones.[5]

The Triplet State and its Properties

The nature of the lowest triplet state (n,π* or π,π) is crucial in determining the photochemical reactivity. For unsubstituted benzophenone, the lowest triplet state is of n,π character, which imparts radical-like reactivity to the carbonyl oxygen.[5] The presence of electron-donating groups like methoxy and methyl can influence the relative energies of the n,π* and π,π* states. However, for mono-substituted derivatives, the lowest triplet state is generally expected to retain its n,π* character, especially in non-polar solvents.[7][8]

| Photophysical Parameter | Expected Value/Characteristic | Basis of Prediction |

| Intersystem Crossing Quantum Yield (ΦISC) | ~ 1 | A hallmark of the benzophenone chromophore.[5][6] |

| Triplet State Energy (ET) | Slightly lower than unsubstituted benzophenone | Electron-donating groups can slightly lower the triplet state energy. |

| Triplet State Lifetime (τT) | Microseconds in the absence of quenchers | The lifetime is highly dependent on the solvent and the presence of quenching species.[9][10] |

| Triplet-Triplet Absorption (λmax) | ~530 nm | The transient absorption of the triplet state of benzophenone derivatives typically shows a strong peak in this region.[7][11] |

| Table 2: Predicted Photophysical Properties of the Triplet State of 3-Methoxy-3'-methylbenzophenone. |

Photochemical Reaction Pathways: The Fate of the Excited State

The triplet state of 3-Methoxy-3'-methylbenzophenone is poised for a variety of photochemical reactions, primarily driven by the radical-like character of the n,π* excited state.

Caption: Key photochemical reaction pathways for 3-Methoxy-3'-methylbenzophenone.

Photoreduction

In the presence of a suitable hydrogen donor (e.g., isopropanol), the triplet excited state of benzophenones can abstract a hydrogen atom, leading to the formation of a benzophenone ketyl radical and a radical derived from the hydrogen donor.[12] The ketyl radical is a key transient intermediate. Two ketyl radicals can then dimerize to form a pinacol. The rate of this photoreduction is dependent on the nature of the substituents.[7][8] The electron-donating methoxy and methyl groups are expected to slightly increase the electron density on the carbonyl oxygen, which could potentially decrease the rate of hydrogen abstraction compared to unsubstituted benzophenone.

Norrish Type I and Type II Reactions

The Norrish reactions are characteristic photochemical processes of ketones.[13]

-

Norrish Type I Reaction: This involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[13] For 3-Methoxy-3'-methylbenzophenone, this would result in the formation of a substituted benzoyl radical and a substituted phenyl radical. The benzoyl radical can subsequently lose carbon monoxide.

-

Norrish Type II Reaction: This reaction occurs if there is a hydrogen atom on the γ-carbon of an alkyl chain attached to the carbonyl group.[13] As 3-Methoxy-3'-methylbenzophenone itself does not have such a chain, this reaction is not intrinsic to the molecule but could occur if it were derivatized with an appropriate alkyl group. The process involves intramolecular γ-hydrogen abstraction to form a 1,4-biradical, which can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol derivative (Yang cyclization).[14]

Transient Intermediates: A Spectroscopic Glimpse into the Reaction Mechanism

The direct observation of short-lived transient species like the triplet state and the ketyl radical is paramount for elucidating the photochemical mechanism. Nanosecond laser flash photolysis is the quintessential technique for these investigations.[15]

Caption: A typical workflow for a nanosecond laser flash photolysis experiment.

Experimental Protocol: Nanosecond Laser Flash Photolysis

-

Objective: To detect and characterize the triplet excited state and the ketyl radical of 3-Methoxy-3'-methylbenzophenone.

-

Sample Preparation:

-

Prepare a solution of 3-Methoxy-3'-methylbenzophenone in a suitable solvent (e.g., acetonitrile or a solvent containing a hydrogen donor like isopropanol). The concentration should be adjusted to have an absorbance of ~0.2-0.3 at the laser excitation wavelength.

-